3,4,5-trimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide is a complex organic compound with the molecular formula C24H25NO6 It is characterized by the presence of three methoxy groups attached to a benzamide core, along with a phenoxyphenoxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form 3,4,5-trimethoxybenzoyl chloride. This intermediate is then reacted with 2-(3-phenoxyphenoxy)ethylamine under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the benzamide group can produce primary amines.
Scientific Research Applications
3,4,5-trimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The methoxy groups and phenoxyphenoxyethyl side chain play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide
- Phenethylamine, 3,4,5-trimethoxy-α-methyl-
- Benzeneethanamine, 3,4,5-trimethoxy-
Uniqueness
Compared to similar compounds, 3,4,5-trimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide is unique due to its specific substitution pattern and the presence of the phenoxyphenoxyethyl side chain. This structural uniqueness contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C24H25NO6 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[2-(3-phenoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C24H25NO6/c1-27-21-14-17(15-22(28-2)23(21)29-3)24(26)25-12-13-30-19-10-7-11-20(16-19)31-18-8-5-4-6-9-18/h4-11,14-16H,12-13H2,1-3H3,(H,25,26) |
InChI Key |
YTADIIVIOBVPFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCOC2=CC(=CC=C2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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